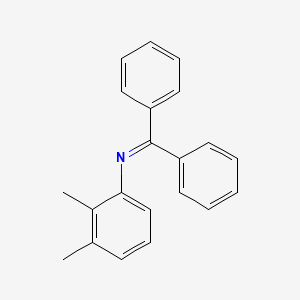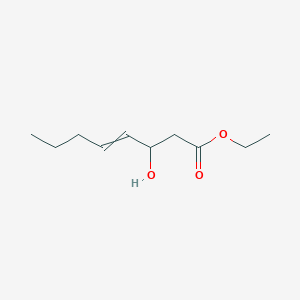![molecular formula C17H18O3S B14588732 2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane CAS No. 61239-84-7](/img/structure/B14588732.png)
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane is a chemical compound with a unique structure that includes a dioxolane ring, a benzyl group, and a methanesulfinyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane typically involves the reaction of benzyl bromide with 4-(methanesulfinyl)phenyl-1,3-dioxolane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methanesulfinyl group, yielding the corresponding sulfide.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl bromide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The benzyl group can participate in various interactions, including hydrophobic interactions and π-π stacking, which can affect the compound’s binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2-[4-(methylsulfinyl)phenyl]-1,3-dioxolane
- 2-Benzyl-2-[4-(methanesulfonyl)phenyl]-1,3-dioxolane
- 2-Benzyl-2-[4-(methylthio)phenyl]-1,3-dioxolane
Uniqueness
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane is unique due to the presence of the methanesulfinyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
Properties
CAS No. |
61239-84-7 |
|---|---|
Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-benzyl-2-(4-methylsulfinylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H18O3S/c1-21(18)16-9-7-15(8-10-16)17(19-11-12-20-17)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
InChI Key |
NBZRSINNRVGJBO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2(OCCO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
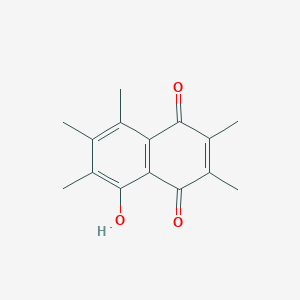
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
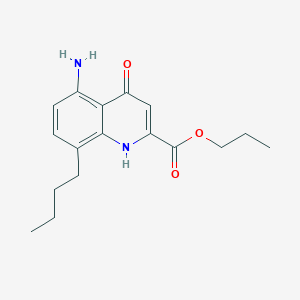
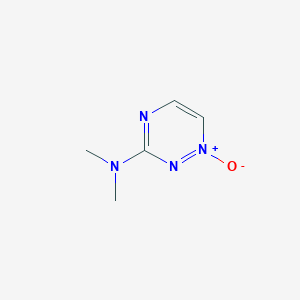
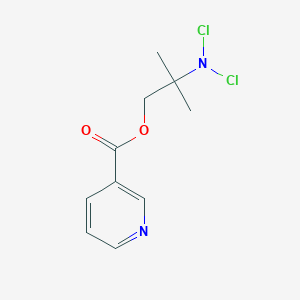
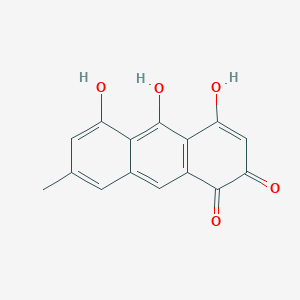
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)
